Enhanced Membrane Permeability of N,S-Diacetylcysteine Methyl Ester Compared to N-Acetylcysteine (NAC)
N,S-Diacetylcysteine methyl ester exhibits significantly greater lipophilicity than the widely used prodrug N-acetylcysteine (NAC), a critical determinant of passive membrane diffusion. The calculated partition coefficient (LogP) is 0.33470 for N,S-Diacetylcysteine methyl ester, whereas NAC has a LogP value of -0.66 . This represents a shift from a highly hydrophilic compound (poor membrane permeability) to a moderately lipophilic one, enabling more efficient cellular entry. The acetylation and esterification modifications are responsible for this improved permeability, allowing the compound to enter cells more effectively .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.33470 |
| Comparator Or Baseline | N-Acetylcysteine (NAC): -0.66 |
| Quantified Difference | ΔLogP ≈ +1.00 |
| Conditions | Calculated partition coefficient (XLogP3) values |
Why This Matters
This quantifiable increase in lipophilicity directly translates to higher intracellular concentrations of the prodrug and its active metabolite, L-cysteine, making N,S-Diacetylcysteine methyl ester a more effective choice for studies requiring robust glutathione elevation.
